molecular formula C13H8ClFN2O3 B7580159 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

货号 B7580159
分子量: 294.66 g/mol
InChI 键: AVLSCMMCALJHQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This compound is known to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating ion transport across epithelial membranes.

作用机制

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid inhibits CFTR function by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which regulates the transport of chloride ions across epithelial membranes. This inhibition of CFTR function has been shown to have therapeutic potential in CF and other diseases, where abnormal ion transport is a key pathological feature.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and disease model studied. In CF airway epithelial cells, this compound has been shown to inhibit mucus secretion and improve ciliary function, which are important for airway clearance. In pancreatic duct cells, this compound has been shown to inhibit bicarbonate secretion, which is important for pancreatic function. In the intestine, this compound has been shown to inhibit fluid secretion, which is important for the maintenance of intestinal homeostasis.

实验室实验的优点和局限性

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for CFTR inhibition, which allows for precise control of CFTR function in various tissues and disease models. Another advantage is its availability as a commercial tool compound, which allows for easy access and reproducibility of results. One limitation is its potential off-target effects, which may complicate the interpretation of results. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.

未来方向

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, which may improve its therapeutic potential in CF and other diseases. Another direction is the development of novel CFTR inhibitors with improved selectivity and safety profiles. Another direction is the identification of novel disease models and therapeutic applications for CFTR inhibition, beyond CF and related diseases. Overall, this compound is a promising tool compound with significant potential for scientific research and therapeutic development.

合成方法

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride, which is then reacted with 2-fluorobenzoic acid to form the final product, this compound. The purity and potency of the compound are determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

科学研究应用

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene, which encodes the CFTR protein. This compound has been shown to inhibit the function of CFTR in vitro and in vivo, and has been used as a tool compound to study the physiological and pathological roles of CFTR in various tissues and diseases.

属性

IUPAC Name

5-[(3-chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-16-4-3-8(10)12(18)17-7-1-2-11(15)9(5-7)13(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLSCMMCALJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=NC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。